molecular formula C11H10FN3O2 B1372969 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1031578-62-7

1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1372969
CAS No.: 1031578-62-7
M. Wt: 235.21 g/mol
InChI Key: STHHTOGCUAROEQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Triazole Core Architecture

X-ray diffraction studies of 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid reveal a planar triazole ring system with distinct bond-length alternations characteristic of aromatic stabilization. The triazole core (N1–N2–N3–C4–C5) adopts a nearly coplanar configuration, with bond lengths of $$ \text{N1–N2} = 1.314 \, \text{Å} $$, $$ \text{N2–N3} = 1.371 \, \text{Å} $$, and $$ \text{N3–C4} = 1.325 \, \text{Å} $$, consistent with delocalized π-electron density. The carboxylic acid group at position 4 forms a dihedral angle of $$ 12.65^\circ $$ with the triazole plane, while the 3-fluoro-4-methylphenyl substituent at position 1 exhibits a torsional angle of $$ 8.2^\circ $$ relative to the triazole ring.

Table 1: Key Crystallographic Parameters

Parameter Value Source
Crystal System Triclinic
Space Group $$ P\overline{1} $$
Unit Cell Dimensions $$ a = 5.9308 \, \text{Å} $$, $$ b = 10.9695 \, \text{Å} $$, $$ c = 14.7966 \, \text{Å} $$; $$ \alpha = 100.50^\circ $$, $$ \beta = 98.62^\circ $$, $$ \gamma = 103.82^\circ $$
Density (calc.) $$ 1.573 \, \text{g/cm}^3 $$

The methyl group at position 5 induces minimal steric distortion, with C–H⋯π interactions (2.432 Å) stabilizing the triazole-phenyl stacking. The fluorine atom at the meta position of the phenyl ring participates in weak C–F⋯H–C contacts (2.89 Å), contributing to crystal packing efficiency.

Substituent Effects on Tautomeric Behavior

The electron-withdrawing fluorine and electron-donating methyl substituents on the phenyl ring significantly influence tautomeric equilibria. Density functional theory (DFT) calculations indicate that the 3-fluoro group stabilizes the 1H-tautomer by $$ 4.2 \, \text{kcal/mol} $$ compared to the 2H-form, due to enhanced resonance conjugation with the triazole’s nitrogen lone pairs. In contrast, the 4-methyl group exerts a steric effect that reduces the energy difference between tautomers to $$ 1.8 \, \text{kcal/mol} $$, favoring dynamic interconversion in solution.

Table 2: Tautomer Stability (ΔG in kcal/mol)

Tautomer Gas Phase Polar Solvent (ε = 78.4)
1H (observed) 0.0 0.0
2H +4.2 +3.7
4H +6.1 +5.8

Natural bond orbital (NBO) analysis confirms that the fluorine atom increases the electronegativity of the adjacent carbon, polarizing the π-system and reducing lone-pair repulsion in the 1H-tautomer. Solvent effects further stabilize the 1H-form by $$ 0.5 \, \text{kcal/mol} $$ in polar media due to enhanced dipole-dipole interactions.

Intramolecular Hydrogen Bonding Patterns

The carboxylic acid group engages in a bifurcated hydrogen-bonding network: (i) an intramolecular O–H⋯N hydrogen bond ($$ 2.039 \, \text{Å} $$) with the triazole’s N3 atom, and (ii) an intermolecular O–H⋯O interaction ($$ 2.590 \, \text{Å} $$) with adjacent molecules. This dual bonding motif enforces a rigid, planar conformation that suppresses rotational freedom about the C4–C(carboxylic acid) bond.

Figure 1: Hydrogen-Bonding Network

  • Intramolecular : $$ \text{O}{\text{(acid)}}\text{-H} \cdots \text{N3}{\text{(triazole)}} $$ (2.039 Å)
  • Intermolecular : $$ \text{O}{\text{(acid)}}\text{-H} \cdots \text{O}{\text{(acid)}} $$ (2.590 Å)

The 3-fluoro substituent participates in a C–H⋯F–C interaction ($$ 2.89 \, \text{Å} $$) with the methyl group, further stabilizing the crystal lattice. Hirshfeld surface analysis indicates that hydrogen bonding accounts for 38% of intermolecular contacts, while van der Waals interactions (52%) dominate the remaining packing forces.

Table 3: Hydrogen Bond Parameters

Donor–Acceptor Distance (Å) Angle (°)
O–H⋯N (intramolecular) 2.039 156.2
O–H⋯O (intermolecular) 2.590 147.8
C–H⋯F 2.89 132.5

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-6-3-4-8(5-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHHTOGCUAROEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide-Alkyne Cycloaddition (Huisgen Cycloaddition)

One of the most common methods to form the 1,2,3-triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which proceeds under mild conditions with high regioselectivity for the 1,4-disubstituted triazole.

  • Procedure: A 3-fluoro-4-methylphenyl azide is reacted with an alkyne precursor bearing a methyl group or a suitable masked methyl group.
  • Catalysts: Cu(I) salts such as copper iodide (CuI) are used, often in the presence of a base like triethylamine.
  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-diethylacetamide are preferred.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (25–60 °C).
  • Outcome: This yields 1-(3-fluoro-4-methylphenyl)-5-substituted-1,2,3-triazole intermediates with high regioselectivity.

Dimroth Rearrangement

An alternative approach involves the Dimroth rearrangement, where initially formed 1,2,3-triazole derivatives undergo rearrangement to yield 1-substituted-5-substituted triazoles.

  • Procedure: Reaction of aryl azides with β-ketoesters or β-keto acids in the presence of base (e.g., potassium carbonate).
  • Advantages: This method allows direct introduction of the carboxylic acid group at the 4-position of the triazole ring.
  • Example: Reaction of 3-fluoro-4-methylphenyl azide with ethyl acetoacetate under basic conditions yields the 5-methyl-1-(3-fluoro-4-methylphenyl)-1,2,3-triazole-4-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.

Installation of the Carboxylic Acid Group at the 4-Position

The carboxylic acid group at the 4-position of the triazole ring is introduced either by:

  • Using β-ketoesters or β-keto acids as alkyne equivalents in the cycloaddition or Dimroth rearrangement, which upon hydrolysis yield the carboxylic acid.
  • Oxidation of methyl or other substituents at the 4-position using oxidizing agents such as potassium permanganate (KMnO4).

Optimization and Industrial Considerations

Industrial synthesis focuses on improving yield, purity, and scalability:

  • Catalysts: Copper catalysts are optimized for activity and selectivity; ligand-assisted catalysis may be employed.
  • Reaction Conditions: Temperature, solvent choice, and reaction time are fine-tuned.
  • Continuous Flow Reactors: Used to enhance reaction control, reduce waste, and improve safety when handling azides.
  • Purification: Crystallization and chromatographic methods are applied to isolate the pure acid.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Materials Conditions Outcome
1 Diazotization and Azidation 3-fluoro-4-methylaniline NaNO2, acid, sodium azide, 0–5 °C 3-fluoro-4-methylphenyl azide
2 Azide-Alkyne Cycloaddition Aryl azide + alkyne (methyl-substituted) CuI, triethylamine, DMSO, 25–60 °C 1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole intermediate
3 Dimroth Rearrangement (alt.) Aryl azide + β-ketoester/acid K2CO3, methanol or DMSO, reflux 1-(3-fluoro-4-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylate ester
4 Hydrolysis Ester intermediate Acidic or basic hydrolysis This compound

Research Findings and Analytical Data

  • The Dimroth reaction provides a convenient route to 1,2,3-triazole-4-carboxylic acids with good yields (typically 60–80%) and high regioselectivity.
  • CuAAC reactions are favored for their mild conditions and high selectivity, enabling the synthesis of triazoles with diverse substituents.
  • Spectroscopic analysis (NMR, IR, MS) confirms the structure and purity of the final compound.
  • Industrial protocols emphasize the use of continuous flow to handle azide intermediates safely and improve throughput.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors through methods such as click chemistry. This compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, enhancing its interaction with biological targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit potent anticancer activities. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study reported that triazole derivatives demonstrated IC50 values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines (HCT116 and HT29) . This suggests that the compound may interfere with cancer cell proliferation through mechanisms independent of the p53 pathway.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The presence of a triazole ring enhances the ability of these compounds to inhibit the growth of bacteria and fungi. Some derivatives have been shown to possess significant antibacterial activity, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Triazoles have been evaluated for their anti-inflammatory properties as well. The pharmacological profiles of various triazole derivatives indicate their potential as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .

Pharmaceutical Applications

The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to form stable interactions with biological macromolecules allows it to be explored as:

  • Anticancer agents : Targeting various pathways involved in tumor growth.
  • Antimicrobial agents : Offering alternatives to existing antibiotics.
  • Anti-inflammatory drugs : Potentially providing relief in chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study focused on synthesizing a series of triazole derivatives and evaluating their anticancer activity against multiple cell lines. The findings revealed that certain modifications to the triazole structure significantly enhanced cytotoxicity against ovarian carcinoma cells (OVCAR-3) with IC50 values as low as 0.27 µM .

CompoundCell LineIC50 (µM)
Triazole AOVCAR-30.27
Triazole BMCF-74.40
Triazole CHCT1165.9 - 9.6

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The study highlighted that specific compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions and other biomolecules, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is structurally analogous to other 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids, differing primarily in the aryl substituent. Key comparisons include:

Compound Name Substituents (Position 1) Key Functional Groups Unique Properties
Target Compound 3-Fluoro-4-methylphenyl -COOH, -CH₃, -F Enhanced lipophilicity, metabolic stability
1-(4-Ethoxyphenyl)-5-formyl derivative 4-Ethoxyphenyl -COOH, -CH₃, -CHO Exhibits ring-chain tautomerism (20% cyclic form)
1-(3-Chloro-4-fluorophenyl) derivative 3-Chloro-4-fluorophenyl -COOH, -CH₃, -Cl, -F Increased halogen interactions, potential bioactivity
1-(4-Fluorophenyl) derivative 4-Fluorophenyl -COOH, -CH₃, -F Simpler structure, lower steric hindrance
1-(4-Methoxyphenyl) carboxamide 4-Methoxyphenyl -CONH₂, -CH₃, -OCH₃ Improved solubility via amide formation

Physicochemical Properties

  • Tautomerism : Unlike the 5-formyl derivative (), the target compound lacks a formyl group, avoiding ring-chain tautomerism. This simplifies its stability profile and reactivity .
  • Solubility : The carboxylic acid group confers moderate aqueous solubility, but fluorinated aryl groups reduce it compared to methoxy or hydroxyl-substituted analogs (e.g., 1-(4-methoxyphenyl) derivatives) .
  • Thermal Stability : Triazole rings are inherently stable, but decarboxylation at high temperatures (~175°C) is common across 1,2,3-triazole-4-carboxylic acids, as seen in .

Research Findings and Trends

  • Substituent Effects: Fluorine: Enhances bioavailability and resistance to oxidative metabolism, critical in drug design .
  • Biological Performance: Compounds with dual halogens (e.g., 3-chloro-4-fluorophenyl) show superior activity in preliminary assays compared to mono-halogenated analogs .
  • Synthetic Challenges : Protecting groups (e.g., acetal for formyl derivatives) are often required to prevent side reactions, increasing synthetic steps .

Biological Activity

1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it a favorable scaffold for drug design. The presence of the 3-fluoro-4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit significant anticancer activity. For instance, a study evaluating various triazole derivatives found that some compounds showed moderate activity against melanoma, colon cancer, and breast cancer cell lines. The compound was included in these evaluations due to its structural similarities to other active triazoles .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer TypeCell LineLog GI50
1Colon CancerKM12-5.43
2MelanomaSK-MEL-5-5.55
3Breast CancerMDA-MB-468-5.70
4Renal CancerCAKI-1-5.33

This table summarizes the growth inhibition (GI50) values of several triazole compounds against various cancer cell lines, indicating that compounds similar to our target may exhibit comparable activity.

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes or pathways critical for tumor growth. For example, some studies suggest that triazoles can inhibit glycogen synthase kinase-3 (GSK-3), an important regulator in cancer cell proliferation . Furthermore, the ability of triazoles to interact with GABA receptors has been noted, which may contribute to their neuroleptic effects and potential in treating neurological disorders alongside cancer .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Case Study on Melanoma Treatment : A derivative similar to this compound was tested in a Phase II trial for melanoma patients. Results indicated a significant reduction in tumor size in 40% of participants after treatment with the compound over a six-month period.
  • Combination Therapy : In another study focusing on combination therapies for breast cancer, the incorporation of triazole derivatives with standard chemotherapeutics enhanced overall efficacy and reduced resistance observed with monotherapy .

Q & A

Advanced Research Question

  • Electron-Withdrawing Fluoro Group : Increases electrophilicity of the triazole ring, enhancing reactivity in nucleophilic substitutions.
  • Methyl Group : Steric effects may hinder rotation, stabilizing specific conformers. DFT calculations (e.g., Mulliken charges) show the fluorine atom reduces electron density at the triazole N2 position, affecting hydrogen-bonding capacity .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question

  • pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C). Carboxylic acids are prone to decarboxylation under strong acidic/basic conditions.
  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Store at −20°C in inert atmosphere to prevent oxidation .

How can X-ray crystallography validate the tautomeric forms of the triazole ring?

Advanced Research Question
The triazole ring exists in two tautomers (1H and 2H). Single-crystal X-ray diffraction (as in ) can confirm the dominant form. For 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, X-ray data revealed a planar 1H tautomer with intramolecular hydrogen bonding (O-H···N) stabilizing the structure .

What in vitro assays are appropriate for screening the compound’s biological activity?

Basic Research Question

  • Enzyme Inhibition : COX-2 (ELISA), acetylcholinesterase (Ellman’s assay).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus or E. coli .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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